

The Pharmacokinetics of GBT1118 in Murine Models: An In-depth Technical Guide

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Compound of Interest

Compound Name: GBT1118
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This technical guide provides a comprehensive overview of the pharmacokinetic profile of **GBT1118**, a potent allosteric modifier of hemoglobin oxygen affinity, in mice. The data presented is collated from preclinical studies and is intended to serve as a core resource for researchers in pharmacology and drug development.

Executive Summary

GBT1118 is an investigational compound designed to increase hemoglobin's affinity for oxygen.[1][2] Its mechanism of action involves reversible binding to the N-terminal valine of the hemoglobin α -chain, which stabilizes the relaxed (R) state of hemoglobin, thereby enhancing oxygen uptake.[2][3] This guide details the absorption, distribution, metabolism, and excretion (ADME) properties of **GBT1118** in mice, presenting key pharmacokinetic parameters and the experimental protocols used to derive them.

Pharmacokinetic Profile of GBT1118 in Mice

Studies in mice have demonstrated that **GBT1118** possesses favorable pharmacokinetic properties, including oral bioavailability. The compound's ability to achieve significant hemoglobin modification makes it a valuable tool in preclinical models of diseases characterized by hypoxia, such as sickle cell disease (SCD).[4][5][6][7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **GBT1118** in mice following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of **GBT1118** in Male Mice Following a Single Intravenous (IV) Dose of 10 mg/kg.

| Parameter | Blood | Plasma |
|--------------------|--------|--------|
| AUC0-t (ng·h/mL) | 11,800 | 2,700 |
| AUC0-inf (ng·h/mL) | 11,900 | 2,800 |
| C0 (ng/mL) | 10,200 | 2,900 |
| CL (mL/h/kg) | 840 | 3,600 |
| Vss (L/kg) | 2.5 | 9.0 |
| t1/2 (h) | 2.5 | 2.2 |

Data extracted from Dufu K, et al. Am J Physiol Heart Circ Physiol. 2017.[8]

Table 2: Pharmacokinetic Parameters of **GBT1118** in Male Mice Following a Single Oral (PO) Dose of 100 mg/kg.

| Parameter | Blood | Plasma |
|--------------------|---------|--------|
| AUC0-t (ng·h/mL) | 129,000 | 21,000 |
| AUC0-inf (ng·h/mL) | 130,000 | 22,000 |
| Cmax (ng/mL) | 10,100 | 1,800 |
| Tmax (h) | 4 | 2 |
| t1/2 (h) | 4.8 | 4.2 |
| F (%) | 110 | 79 |

Data extracted from Dufu K, et al. Am J Physiol Heart Circ Physiol. 2017.[8]

In sickle cell disease mouse models, **GBT1118** has demonstrated a longer half-life and higher exposure compared to its analog, voxelotor, following single oral doses.[9] Chronic administration of **GBT1118** mixed in chow to sickle cell mice resulted in approximately 30% hemoglobin occupancy, a level comparable to that targeted in clinical trials with voxelotor.[6][10]

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic studies of **GBT1118** in mice.

Animal Models

Studies were typically conducted in male mice.[8] For investigations related to sickle cell disease, transgenic Townes mice, which express human sickle hemoglobin, were utilized.[4][5][10][11]

Dosing and Sample Collection

For pharmacokinetic analysis, **GBT1118** was administered either as a single intravenous injection or via oral gavage.[8] For chronic studies, the compound was mixed into the chow.[6][7][11]

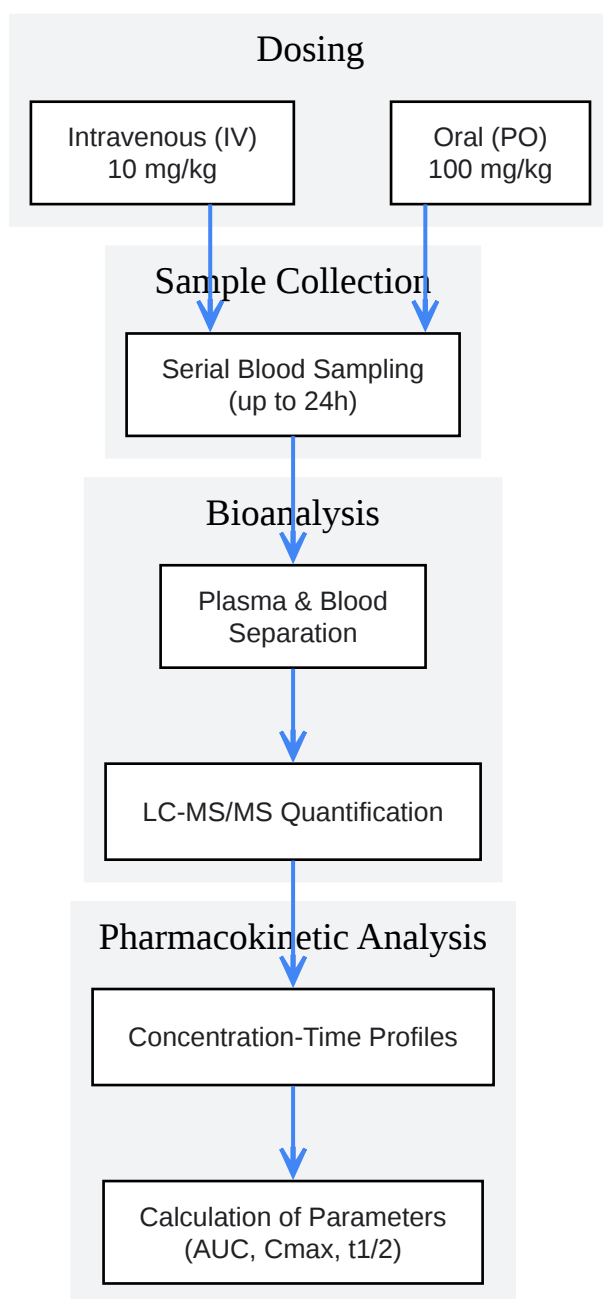
Blood samples were collected at various time points post-administration. For intravenous dosing, collections were made up to 8 hours, and for oral dosing, up to 24 hours.[8] Blood and plasma concentrations of **GBT1118** were then determined using validated analytical methods.

Bioanalytical Method

While specific details of the bioanalytical methods are often proprietary, they typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of the drug in biological matrices.

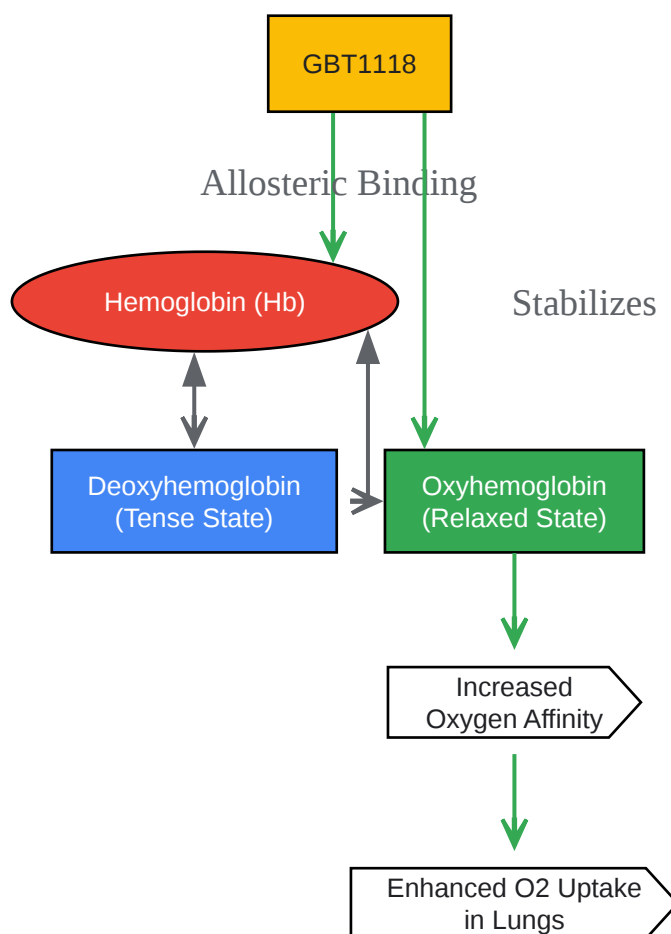
Visualizing Experimental and Mechanistic Pathways

To further elucidate the experimental processes and the mechanism of action of **GBT1118**, the following diagrams are provided.



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Caption: Experimental workflow for **GBT1118** pharmacokinetic studies in mice.



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Caption: Mechanism of action of **GBT1118** as an allosteric modifier of hemoglobin.

Conclusion

GBT1118 demonstrates a pharmacokinetic profile in mice that supports its use as a tool for investigating the therapeutic potential of increasing hemoglobin-oxygen affinity. Its oral bioavailability and ability to achieve and maintain significant levels of hemoglobin modification are key attributes. The data and protocols presented in this guide provide a foundational understanding for researchers engaged in the preclinical evaluation of **GBT1118** and similar compounds. Further studies are warranted to fully characterize its metabolic fate and potential for drug-drug interactions.

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